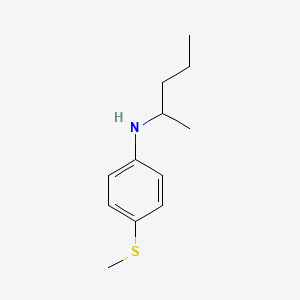
4-(Methylsulfanyl)-N-(pentan-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfanyl)-N-(pentan-2-YL)aniline is an organic compound that features a methylsulfanyl group attached to a phenyl ring, which is further substituted with an aniline group bonded to a pentan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-N-(pentan-2-YL)aniline typically involves the following steps:
Formation of the Methylsulfanyl Group: This can be achieved by reacting a suitable thiol with a methylating agent under basic conditions.
Attachment to the Phenyl Ring: The methylsulfanyl group is then introduced to the phenyl ring through electrophilic aromatic substitution.
Formation of the Aniline Group: The aniline group can be introduced via nitration of the phenyl ring followed by reduction of the nitro group.
Attachment of the Pentan-2-yl Chain: The final step involves the alkylation of the aniline group with a pentan-2-yl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-N-(pentan-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aniline group can participate in nucleophilic substitution reactions, where the amino group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted anilines.
Scientific Research Applications
4-(Methylsulfanyl)-N-(pentan-2-YL)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-N-(pentan-2-YL)aniline involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the aniline group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)aniline: Lacks the pentan-2-yl chain, making it less hydrophobic.
N-(Pentan-2-YL)aniline: Lacks the methylsulfanyl group, reducing its potential for hydrogen bonding.
4-(Ethylsulfanyl)-N-(pentan-2-YL)aniline: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
4-(Methylsulfanyl)-N-(pentan-2-YL)aniline is unique due to the presence of both the methylsulfanyl group and the pentan-2-yl chain, which confer distinct chemical and physical properties. These structural features enhance its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
4-methylsulfanyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H19NS/c1-4-5-10(2)13-11-6-8-12(14-3)9-7-11/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
IONVKMBHIHNSST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13286531.png)

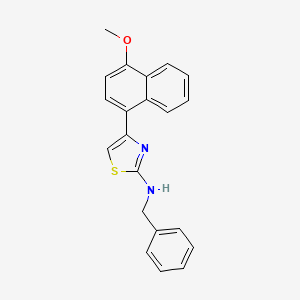
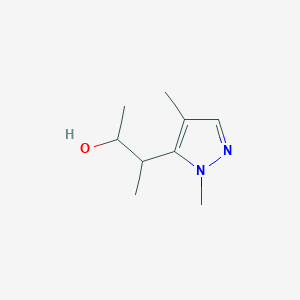

![2-[(2-Ethylbutyl)amino]-2-methylpropan-1-ol](/img/structure/B13286558.png)

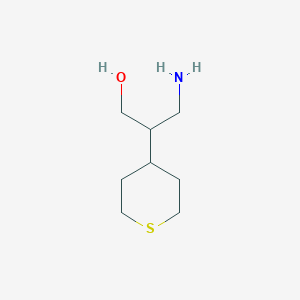
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid](/img/structure/B13286589.png)


![4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13286604.png)
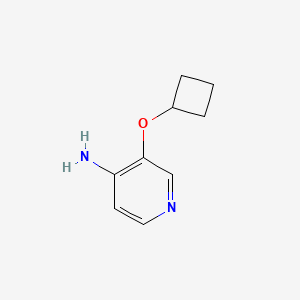
![Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13286606.png)
